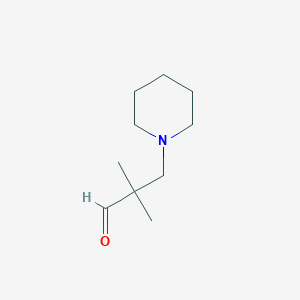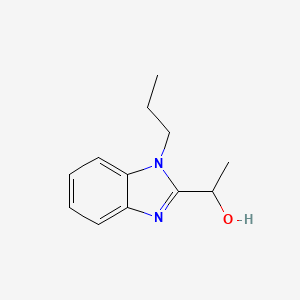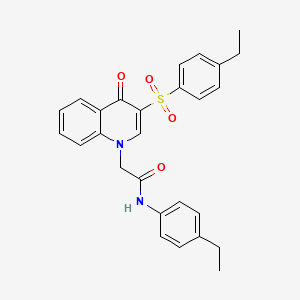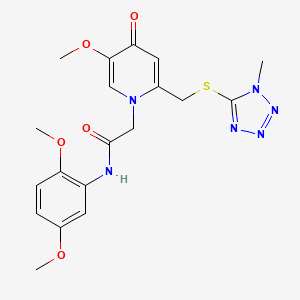
2,2-Dimethyl-3-(piperidin-1-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted melting point of “this compound” is 39.96°C, and its predicted boiling point is approximately 240.1°C at 760 mmHg . The compound has a predicted density of 0.9 g/cm³ and a refractive index of n20D 1.46 .Scientific Research Applications
Sigma Receptor Binding and Activity
Research on derivatives of piperidines, including those with modifications similar to 2,2-Dimethyl-3-(piperidin-1-yl)propanal, has been focused on their binding affinity and selectivity towards sigma receptors, which are implicated in several biological processes and diseases. For instance, methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives has been explored for selective binding and activity at the sigma(1) receptor. These compounds have shown potential in PET experiments and demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005). Similarly, N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine have been identified as highly potent and selective sigma1 or sigma2 ligands, which could be useful in the development of new therapeutic agents (Berardi et al., 1998).
Gastrointestinal Motility Disorders
The quest for peripherally selective opioid antagonists led to the discovery of compounds within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines class. These compounds, through altering the size and polarity of the N-substituent, have shown high affinity for opioid receptors and potent antagonist activity, making them suitable for clinical investigation in GI motility disorders (Zimmerman et al., 1994).
Corrosion Inhibition
In materials science, cadmium(II) Schiff base complexes, involving ligands such as 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have been studied for their corrosion inhibition properties on mild steel. These complexes, particularly those with azide, have shown promising results in protecting mild steel surfaces from corrosion, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).
Safety and Hazards
“2,2-Dimethyl-3-(piperidin-1-yl)propanal” is classified with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
2,2-dimethyl-3-piperidin-1-ylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOLCOPMYXCKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)


![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)


![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

